molecular formula C8H14ClF2NO2 B6295029 4,4-Difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride CAS No. 2411636-76-3

4,4-Difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride

Cat. No. B6295029
CAS RN: 2411636-76-3
M. Wt: 229.65 g/mol
InChI Key: OXPGFXSCVFFISE-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound with the CAS Number: 2411636-76-3 . It has a molecular weight of 229.65 . This compound is used in the synthesis of macrolide antibiotics .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13F2NO2.ClH/c1-11-7(6(12)13)2-4-8(9,10)5-3-7;/h11H,2-5H2,1H3,(H,12,13);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 281.7±40.0 °C and its density is predicted to be 1.23±0.1 g/cm3 .

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. It’s possible that the mechanism of action could be related to its use in the synthesis of macrolide antibiotics .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

4,4-difluoro-1-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-11-7(6(12)13)2-4-8(9,10)5-3-7;/h11H,2-5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPGFXSCVFFISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC(CC1)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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